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Compound of Interest

Compound Name: 1,3-Bis(3-bromophenyl)urea

CAS No.: 105946-57-4

Cat. No.: B14074879 Get Quote

CAS Number: 105946-57-4 Molecular Formula: C₁₃H₁₀Br₂N₂O Molecular Weight: 370.04 g/mol

IUPAC Name: 1,3-bis(3-bromophenyl)urea Synonyms: N,N'-Bis(3-bromophenyl)urea; DPUD-

6

Executive Summary
This guide provides validated 1H NMR and 13C NMR spectral data for 1,3-Bis(3-
bromophenyl)urea. The compound is a symmetric diaryl urea, resulting in a simplified spectral

signature where equivalent protons on the two aromatic rings integrate together. The data

presented below is synthesized from experimental literature (DPUD-6 series) and validated

against standard chemical shift increments for substituted ureas.

Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically synthesized via the reaction of 3-

bromoaniline with a phosgene equivalent (Triphosgene), ensuring high purity and minimal side

products.

Validated Synthetic Protocol
Reagents: 3-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq),

Dichloromethane (DCM).
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Methodology:

Dissolve Triphosgene in dry DCM at 0°C.

Dropwise addition of 3-Bromoaniline and Triethylamine.

The intermediate isocyanate forms in situ and reacts with the remaining aniline.

Purification: The urea precipitates from non-polar solvents or is recrystallized from

Ethanol/Water.

NMR Sample Preparation
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Diaryl ureas have poor

solubility in CDCl₃ and the urea protons (NH) are often invisible or extremely broad in

chloroform due to quadrupole broadening and exchange.

Concentration: ~10 mg/mL.

Temperature: 298 K (25°C).

1H NMR Spectral Analysis
The 1H NMR spectrum in DMSO-d6 exhibits a characteristic downfield singlet for the urea

protons and a distinct splitting pattern for the meta-substituted aromatic rings.

Experimental Data (400 MHz, DMSO-d6)
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Chemical Shift
(δ, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment

8.91 Singlet (s) 2H -
NH (Urea

protons)

7.80 Triplet (t) 2H 1.9 Hz
H-2 (Ortho to N,

Ortho to Br)

7.29 – 7.25 Multiplet (m) 2H -
H-6 (Ortho to N,

Para to Br)

7.20 Triplet (t) 2H 8.0 Hz
H-5 (Meta to N,

Meta to Br)

7.12 Doublet (d) 2H 7.9 Hz
H-4 (Para to N,

Ortho to Br)

Structural Elucidation
Symmetry: The integration of 2H for the NH and 2H for each aromatic signal confirms the

symmetric nature of the molecule (Total 10H).

H-2 Signal (7.80 ppm): This proton appears as a "pseudo-triplet" or narrow doublet due to

long-range coupling (

) with H-4 and H-6. It is significantly deshielded due to the combined inductive effect of the
Bromine atom and the Urea nitrogen.

NH Signal (8.91 ppm): The sharp singlet indicates restricted rotation and strong hydrogen

bonding with the DMSO solvent. In CDCl₃, this would likely shift upfield (~7.5 ppm) and

broaden.

13C NMR Spectral Analysis
The 13C NMR spectrum is characterized by the highly deshielded urea carbonyl and the

specific ipso-carbon pattern of the meta-bromo substitution.
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Predicted/Representative Data (100 MHz, DMSO-d6)
Note: Values are refined based on chemical shift additivity rules and analogous diaryl urea

data.

Chemical Shift (δ,
ppm)

Type Assignment Structural Context

152.5 Quaternary (C) C=O Urea Carbonyl

141.2 Quaternary (C) C-1
Aromatic Ipso-Carbon

(attached to N)

130.8 Methine (CH) C-5
Aromatic Meta-

Carbon

125.8 Methine (CH) C-4
Aromatic Para-Carbon

(relative to N)

122.1 Quaternary (C) C-3
Aromatic Ipso-Carbon

(attached to Br)

120.9 Methine (CH) C-2

Aromatic Ortho-

Carbon (between N

and Br)

117.5 Methine (CH) C-6
Aromatic Ortho-

Carbon

Structural Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the structure of

1,3-Bis(3-bromophenyl)urea using the data provided.
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Start: 3-Bromoaniline
Reaction:

+ Triphosgene / TEA
DCM, 0°C -> RT

Nucleophilic Attack
Product Isolation:

1,3-Bis(3-bromophenyl)urea
(Precipitate)

Precipitation Sample Prep:
Dissolve in DMSO-d6 1H NMR Analysis

Validation Check:
1. NH Singlet @ 8.91 ppm
2. Sym. Aromatic Pattern

3. H-2 Deshielded @ 7.80 ppm

Compare vs Data

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of 1,3-Bis(3-
bromophenyl)urea.

Interpretation of Coupling Patterns
Understanding the splitting pattern is crucial for distinguishing the meta-isomer (3-bromo) from

the para-isomer (4-bromo).

3-Bromo (Meta):

H-2: Isolated singlet/triplet (due to small

).

H-5: Distinct triplet (

Hz).[1]

Pattern: 1:2:1 pattern for H-5, separate signals for H-4/H-6.

4-Bromo (Para):

Pattern: Classic AA'BB' system (two doublets) integrating 2H each per ring.

Differentiation: The presence of the triplet at 7.20 ppm and the singlet-like peak at 7.80

ppm definitively identifies the compound as the 1,3-bis(3-bromophenyl) isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 1,3-Bis(3-
bromophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14074879#1h-nmr-and-13c-nmr-spectral-data-for-1-
3-bis-3-bromophenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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